Triazole-appended BODIPY–piperazine conjugates and their efficacy toward mercury sensing†

New Journal of Chemistry Pub Date: 2015-01-06 DOI: 10.1039/C4NJ01625D

Abstract

An expeditious synthesis of new click reaction-based BODIPY–piperazine conjugates separated by alkyl spacers (4–7) has been described. The compounds under investigation have been thoroughly characterized by various physicochemical techniques viz., elemental analyses, IR, HRMS, NMR (1H, 13C, 11B and 19F), electronic absorption, emission and theoretical studies. The comparative sensing abilities of 4–7 toward a range of metal ions have been investigated by various methods. Among these compounds, only 7 exhibited appreciable selectivity towards Hg2+, while the others remained inactive in the presence of various metal ions. Binding constant and Job's plot analysis indicated 1 : 1 stoichiometry between 7 and Hg2+. HRMS data and theoretical studies undoubtedly indicated the formation of a 7·Hg2+ complex and interaction of Hg2+ with the probe via nitrogen atoms in the piperazine and triazole units.

Graphical abstract: Triazole-appended BODIPY–piperazine conjugates and their efficacy toward mercury sensing
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